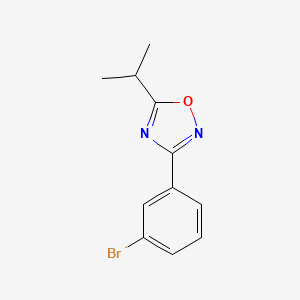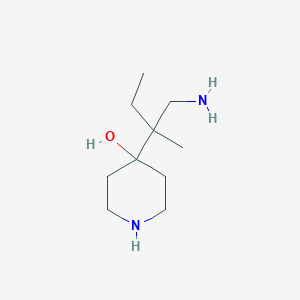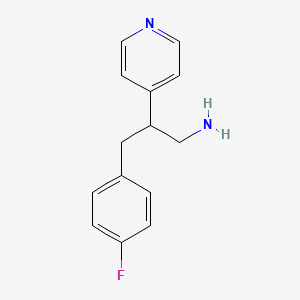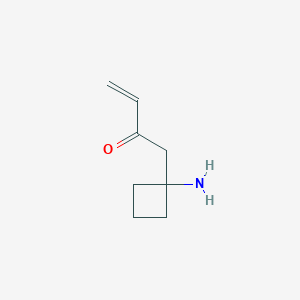![molecular formula C10H15FO4 B13174449 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C10H15FO4 and a molecular weight of 218.22 g/mol This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system and a fluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the fluoroacetic acid group. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to palladium-catalyzed aminocarbonylation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving fluoroacetate metabolism.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition is primarily due to the formation of fluorocitrate, which binds to aconitase and prevents the conversion of citrate to isocitrate .
類似化合物との比較
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: This compound shares the spirocyclic structure but has a boronic acid group instead of a fluoroacetic acid moiety.
Carbamic acid, N-[2-(1,4-dioxaspiro[4.5]dec-8-yl)ethyl]-, 1,1-dimethylethyl ester: Another similar compound with a carbamic acid group.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme inhibition and metabolic pathways.
特性
分子式 |
C10H15FO4 |
|---|---|
分子量 |
218.22 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H15FO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6H2,(H,12,13) |
InChIキー |
UKHTVDSWJYCUTN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C(C(=O)O)F)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


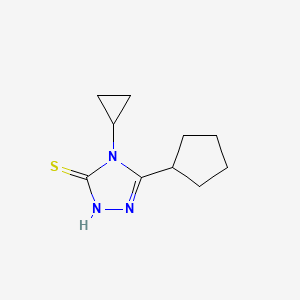
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
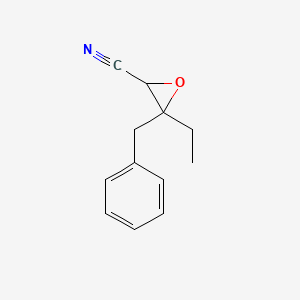
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
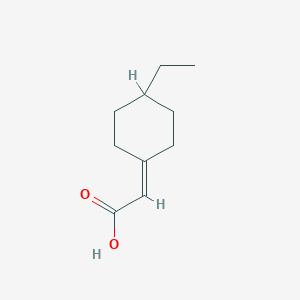
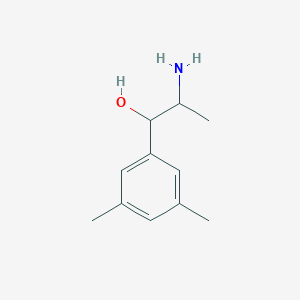

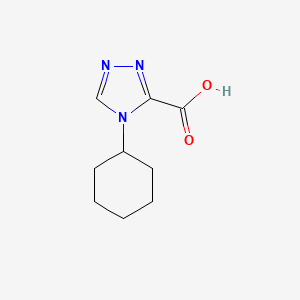
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
